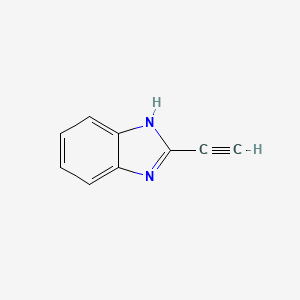

2-Ethynyl-1H-benzimidazole

Vue d'ensemble

Description

2-Ethynyl-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazoles . Benzimidazoles are important heterocyclic compounds with a wide range of therapeutic applications .

Synthesis Analysis

Benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions . The structure of all obtained compounds can be identified by FTIR, NMR, and HRMS .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using X-ray crystal structure analysis . The structure of benzimidazole is nearly planar and the hydrogen bonds and a π-π stacking interaction are present in the crystal .Chemical Reactions Analysis

Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also caused a significant increase of anticancer activity, while the presence of electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at 2-position of benzimidazole ring decreased the ability of inhibition of synthesized benzimidazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be evaluated using various techniques such as UV absorption, fluorescence, and circular dichroism spectroscopy .Applications De Recherche Scientifique

Anticancer Activity

Benzimidazoles, including 2-Ethynyl-1H-benzimidazole, have been investigated for their anticancer potential. Researchers have synthesized various benzimidazole derivatives and evaluated their effects on cancer cell lines. For instance, a study reported the synthesis of 2-phenylbenzimidazoles, highlighting the impact of substituent groups on their bioactivity against lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells . Notably, the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold and electron-donating groups (such as OH, OMe, –NMe2, –O–CH2–C6H5) significantly influenced anticancer activity. Conversely, electron-withdrawing groups (e.g., –NO2, –CF3) reduced inhibition.

Antioxidant Properties

2-Ethynyl-1H-benzimidazole belongs to the broader class of benzimidazoles, which exhibit antioxidant activity. While specific studies on this compound are limited, related benzimidazoles have demonstrated antioxidant potential. These compounds play a crucial role in scavenging free radicals and protecting cells from oxidative stress .

Imidazole Synthesis

Imidazoles, structurally related to benzimidazoles, are essential components in various functional molecules. Recent advances in the regiocontrolled synthesis of substituted imidazoles have highlighted their significance in everyday applications . Although not directly focused on 2-Ethynyl-1H-benzimidazole, understanding its synthesis contributes to broader research in this field.

CB1 Receptor Binding Affinity

In a separate study, N-acyl-2,5-dimethoxyphenyl-1H-benzimidazole derivatives were synthesized and assessed for human CB1 receptor binding affinity. While this investigation did not specifically target 2-Ethynyl-1H-benzimidazole, it underscores the importance of benzimidazole derivatives in pharmacological research .

Mécanisme D'action

Target of Action

2-Ethynyl-1H-benzimidazole, like other benzimidazole derivatives, is believed to interact with various molecular targets. The primary targets are often enzymes or receptors involved in critical biological processes .

Mode of Action

The mode of action of 2-Ethynyl-1H-benzimidazole is likely to involve binding to its target, leading to modulation of the target’s activity. This can result in changes to cellular processes, such as cell proliferation or apoptosis

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways. For instance, some benzimidazole compounds have been shown to inhibit tubulin polymerization, affecting cell division and potentially leading to cell death . .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good bioavailability .

Result of Action

The molecular and cellular effects of 2-Ethynyl-1H-benzimidazole are likely to depend on its mode of action and the specific biochemical pathways it affects. For instance, if 2-Ethynyl-1H-benzimidazole inhibits an enzyme critical for cell proliferation, the result might be cell cycle arrest or apoptosis .

Orientations Futures

Benzimidazole derivatives are targets of modern-day drug discovery efforts. A new series of novel 1 H -benzo [ d ]imidazoles (BBZs) were designed and synthesized with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end as anticancer agents . These compounds deserve to be further evaluated for their therapeutic use as anticancer agents .

Propriétés

IUPAC Name |

2-ethynyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h1,3-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCADUAJGZJLOLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

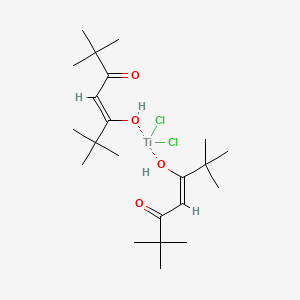

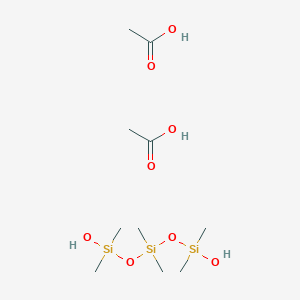

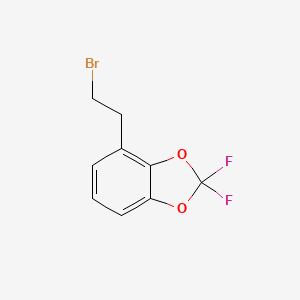

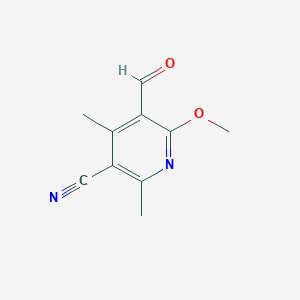

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Nitrophenyl)sulfanyl]propanoic acid](/img/structure/B3270670.png)

![N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B3270691.png)